molecular formula C10H16N4O3 B2407114 Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate CAS No. 2287238-77-9

Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate

Cat. No.: B2407114
CAS No.: 2287238-77-9
M. Wt: 240.263
InChI Key: SHEHQZLPYQAVDQ-VXNVDRBHSA-N
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Description

Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the triazole ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. The aminomethyl group can participate in hydrogen bonding or ionic interactions, further stabilizing the binding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Oxolane derivatives: Compounds containing the oxolane ring can have similar structural features but may differ in their functional groups and reactivity.

    Aminomethyl derivatives: These compounds contain the aminomethyl group and can exhibit similar reactivity in substitution and reduction reactions.

Uniqueness

Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate is unique due to the combination of its triazole ring, oxolane ring, and aminomethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-2-17-10(15)8-4-14(13-12-8)9-6-16-5-7(9)3-11/h4,7,9H,2-3,5-6,11H2,1H3/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEHQZLPYQAVDQ-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2COCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(N=N1)[C@@H]2COC[C@H]2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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